BML-284

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Synthesis and Availability:

While the detailed synthesis of BML-284 is not readily available in public scientific databases, some commercial suppliers offer the compound, indicating successful synthesis methods exist. [Supplier 1, Supplier 2]

Anti-proliferative Activity:

Research suggests that BML-284 exhibits anti-proliferative activity against various human cancer cell lines. A study published in the Chinese Journal of Organic Chemistry explored the antitumor effects of several pyrimidine derivatives, including BML-284. The study found that BML-284 displayed moderate to excellent antiproliferative activity against prostate cancer (PC-3), gastric cancer (MGC-803), breast cancer (MCF-7), and lung cancer (HGC-27) cell lines. PubChem reference for BML-284:

BML-284, also known as Wnt Agonist 1, is a small molecule that acts as a potent activator of the Wnt signaling pathway. It is characterized by its ability to induce β-catenin and T-cell factor-dependent transcriptional activity, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and embryonic development. BML-284 is cell-permeable and has an effective concentration (EC50) of approximately 0.7 μM, making it an efficient tool for studying Wnt signaling in various cellular contexts .

BML-284 primarily functions by activating the Wnt signaling pathway without inhibiting glycogen synthase kinase 3 beta. This activation leads to the stabilization and nuclear accumulation of β-catenin, which subsequently interacts with T-cell factors to regulate gene expression. The compound does not exhibit significant inhibitory effects on other kinases involved in Wnt signaling, allowing for selective modulation of the pathway .

The biological activity of BML-284 has been extensively studied in various cell types. It has been shown to enhance the expression of hyaluronic acid synthase 2 (HAS2) through the Wnt/β-catenin signaling pathway. In experiments involving mouse embryonic palatal mesenchymal cells, treatment with BML-284 resulted in a significant increase in hyaluronic acid secretion, demonstrating its role in developmental processes . Additionally, BML-284 has been implicated in promoting stem cell differentiation and influencing cancer cell behavior by modulating cellular signaling pathways .

BML-284 has a wide range of applications in biomedical research:

- Cancer Research: It is used to explore the role of Wnt signaling in tumorigenesis and cancer progression.

- Developmental Biology: Researchers utilize BML-284 to study embryonic development and tissue regeneration.

- Stem Cell Research: The compound is employed to investigate stem cell differentiation pathways.

- Drug Discovery: As a tool compound, BML-284 aids in identifying potential therapeutic targets within the Wnt signaling cascade .

Interaction studies involving BML-284 have revealed its capacity to modulate various cellular responses through the Wnt pathway. For instance, it has been shown to counteract the effects of inhibitors that target Wnt signaling, thereby restoring normal cellular functions affected by these inhibitors. Furthermore, studies have demonstrated that BML-284 can influence gene expression profiles significantly, highlighting its potential as a therapeutic agent in conditions where Wnt signaling is dysregulated .

BML-284 shares similarities with other compounds that activate the Wnt signaling pathway. Below are some comparable compounds along with their unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Wnt Agonist I | Activates β-catenin signaling | Does not inhibit glycogen synthase kinase 3 beta |

| CHIR99021 | GSK3β inhibitor leading to β-catenin accumulation | Primarily used for enhancing pluripotency in stem cells |

| IWP-2 | Inhibits Porcupine enzyme affecting Wnt secretion | Selectively blocks Wnt ligand secretion |

| Linsitinib | Tyrosine kinase inhibitor impacting multiple pathways | Targets insulin-like growth factor receptors alongside Wnt |

BML-284's uniqueness lies in its ability to selectively activate the canonical Wnt pathway without affecting other related signaling cascades, making it a valuable tool for researchers focusing specifically on Wnt-related mechanisms .

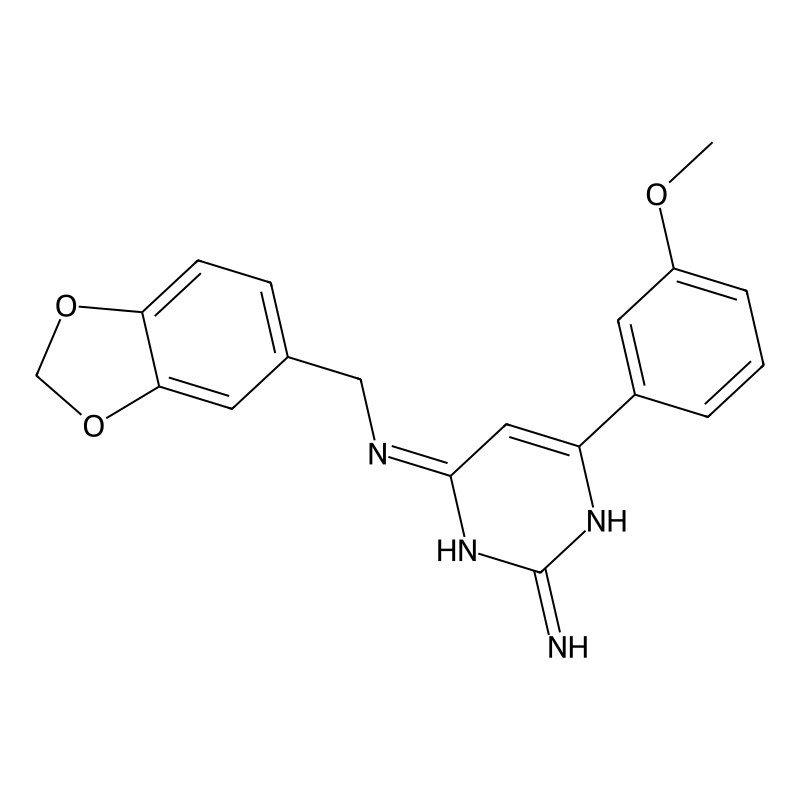

BML-284, chemically known as N4-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine, represents a significant synthetic achievement in the development of Wnt signaling pathway activators [1]. The compound has a molecular formula of C19H18N4O3 and a molecular weight of 350.4 g/mol [25]. The original synthesis protocol for BML-284 has undergone continuous optimization to improve yield, purity, and synthetic efficiency [17].

The core synthetic strategy involves the construction of a pyrimidine backbone with strategic substitution patterns that confer its unique biological activity [25]. The synthesis typically begins with the formation of the pyrimidine ring system, followed by selective functionalization at the 2, 4, and 6 positions [30]. The 1,3-benzodioxol-5-ylmethyl substituent is introduced through nucleophilic substitution reactions, while the 3-methoxyphenyl group is incorporated via cross-coupling methodologies [7].

Recent optimization efforts have focused on improving reaction conditions to maximize product formation while minimizing side product generation [30]. The biologically active form of BML-284 adopts a bent molecular conformation, with the 1,2-methylenedioxybenzene motif positioned nearly perpendicular to the aminopyrimidine core [30]. This specific three-dimensional arrangement is crucial for maintaining optimal biological activity and has guided synthetic optimization strategies [12].

Crystallographic analysis has revealed that BML-284 exhibits specific molecular geometry requirements that must be preserved during synthesis [12]. The compound demonstrates high purity requirements, typically greater than 98% as determined by thin-layer chromatography and high-performance liquid chromatography methods [17] [22]. Solubility optimization has identified dimethyl sulfoxide as the preferred solvent system, achieving concentrations up to 75 mg/mL with sonication assistance [20].

Structure-Activity Relationship (SAR) Studies of BML-284 Analogues

Comprehensive structure-activity relationship studies have been conducted to identify key structural features responsible for BML-284's biological activity and to develop improved derivatives [2]. A systematic investigation involving 45 derivatives and analogues of BML-284 was undertaken based on cocrystal structure analysis [2]. Among these compounds, derivative 5i emerged as the most potent analogue, demonstrating IC50 values ranging from 0.02 to 0.05 μM against five tested tumor cell lines [2].

The structure-activity relationship studies revealed critical insights into the molecular requirements for biological activity [2]. The N1 atom of the pyrimidine ring was identified as the key functional group essential for tubulin degradation ability [2]. This finding has profound implications for derivative design, as modifications that compromise the electronic environment around this position result in significant loss of activity [2].

Systematic modifications of the benzodioxole ring system have provided valuable SAR data [2]. The replacement of the benzodioxole ring with an indole ring in compound 5i resulted in strengthened hydrogen bonding interactions with Glu198, leading to improved antiproliferative activity [2]. This structural modification demonstrates how strategic changes to the aromatic ring system can enhance target protein interactions [2].

| Structural Modification | Activity Impact | Key Finding |

|---|---|---|

| N1 pyrimidine atom alteration | Complete loss of activity | Essential for tubulin degradation [2] |

| Benzodioxole to indole replacement | Enhanced activity | Improved hydrogen bonding with Glu198 [2] |

| 3-methoxyphenyl modifications | Variable activity | Position-dependent effects [2] |

| Linker region changes | Moderate effects | Flexibility requirements identified [2] |

Photoswitchable derivatives have been developed to enable spatiotemporal control of Wnt signaling activation [7]. These azobenzene-containing analogues demonstrate reversible trans-cis isomerization upon visible light irradiation, with only the cis isomer showing biological activity [7]. Compound 2 from this series exhibited approximately 88% agonist activity compared to the parent BML-284 compound following light activation [7].

The development of molecular glue derivatives represents an innovative approach to BML-284 optimization [29]. Tumabulin-1, a BML-284 derivative, binds simultaneously to the colchicine site and a newly identified Tumabulin site [29]. This binding pattern involves cooperative interactions with tubulin and RB3 protein, demonstrating a novel mechanism of action [29].

Cocrystal Structure-Guided Derivative Design Strategies

Cocrystal structure analysis has provided fundamental insights into BML-284's binding mode and has guided rational derivative design strategies [14]. The crystal structure of the T2R-TTL-BML-284 complex, deposited as Protein Data Bank entry 7CEK, reveals detailed molecular interactions between BML-284 and its target proteins [14]. This structural information has been instrumental in understanding the binding requirements and optimizing derivative compounds [14].

The cocrystal structure demonstrates that BML-284 forms specific hydrogen bonding interactions with key amino acid residues in the binding pocket [14]. The compound's ability to form a low-barrier hydrogen bond with βGlu198 has been identified as a critical determinant of its biological activity [14]. This interaction mode differentiates BML-284 from other tubulin inhibitors that form only normal hydrogen bonds with the same residue [14].

Structure-guided design has led to the development of compounds with enhanced binding affinity and selectivity [13]. The systematic analysis of protein-ligand interactions has enabled the identification of specific structural features that can be modified to improve binding characteristics [13]. Crystal structure data have revealed that subtle conformational changes can significantly impact binding affinity and biological activity [13].

The cocrystal structure of compound 5i with tubulin shows a similar binding pattern to BML-284, but with important differences [2]. The indole ring modification in 5i creates a more favorable interaction profile with surrounding amino acid residues [2]. This structural insight has guided the design of additional derivatives with improved pharmacological properties [2].

| Binding Site Feature | BML-284 Interaction | Design Implication |

|---|---|---|

| βGlu198 | Low-barrier hydrogen bond | Critical for degradation activity [14] |

| Colchicine site | Direct binding | Primary target engagement [29] |

| Tumabulin site | Cooperative binding | Novel mechanism opportunity [29] |

| RB3 interface | Protein-protein interaction | Molecular glue potential [29] |

The identification of the Tumabulin binding site has opened new avenues for derivative design [29]. This site, located at the interface of α1-tubulin, β1-tubulin, and RB3, can accommodate two BML-284 derivative molecules simultaneously [29]. The cooperative binding behavior observed at this site presents unique opportunities for developing molecular glue compounds with enhanced selectivity [29].

Challenges in Large-Scale Production and Purification

Large-scale production of BML-284 presents several significant challenges related to synthetic complexity, purification requirements, and manufacturing scalability [16]. The compound's multi-step synthesis pathway involves several sensitive reaction conditions that must be carefully controlled to maintain product quality and yield [17]. Temperature control, reaction timing, and reagent purity are critical factors that become increasingly challenging to manage at production scale [16].

Purification of BML-284 requires sophisticated chromatographic techniques to achieve the required purity levels exceeding 98% [17] [22]. The compound's physical properties, including its limited water solubility and requirement for organic solvent systems, complicate large-scale purification processes [20]. Standard purification methods include column chromatography using silica gel and high-performance liquid chromatography for final polishing steps [17].

Solvent selection and management represent major challenges in large-scale production [20]. BML-284 demonstrates optimal solubility in dimethyl sulfoxide, reaching concentrations up to 75 mg/mL, but shows limited solubility in more environmentally friendly solvents such as water and ethanol [20] [23]. This solvent dependency creates challenges for green chemistry initiatives and industrial-scale processing [16].

Storage and stability considerations add complexity to manufacturing operations [17] [20]. The compound requires storage at -20°C for long-term stability, with solutions remaining stable for up to three months under controlled conditions [17]. These temperature requirements necessitate specialized storage and transportation infrastructure that increases production costs [20].

| Production Challenge | Impact Level | Mitigation Strategy |

|---|---|---|

| Multi-step synthesis | High | Process optimization and automation [17] |

| Purity requirements | High | Advanced purification techniques [22] |

| Solvent limitations | Medium | Alternative solvent screening [20] |

| Storage requirements | Medium | Cold chain management [17] |

| Yield optimization | High | Reaction condition refinement [17] |

Quality control measures for large-scale production require comprehensive analytical testing protocols [22]. Thin-layer chromatography, high-performance liquid chromatography, and mass spectrometry are essential analytical techniques for monitoring product quality throughout the manufacturing process [17] [22]. The development of robust analytical methods that can be reliably implemented at production scale remains an ongoing challenge [16].

Economic considerations significantly impact the feasibility of large-scale BML-284 production [16]. The compound's complex synthesis pathway and stringent purification requirements contribute to elevated production costs [16]. Raw material sourcing, particularly for specialized reagents required in the synthesis, presents additional cost and supply chain challenges [17].

Regulatory compliance adds another layer of complexity to large-scale production operations [27]. The compound's classification as a research chemical requires adherence to specific handling and manufacturing guidelines [27]. Environmental considerations related to solvent usage and waste disposal must be carefully managed to meet regulatory requirements [27].

Canonical Wnt/β-Catenin Signaling Modulation Dynamics

BML-284 demonstrates remarkable efficacy in activating canonical Wnt signaling through a distinctive mechanism that bypasses traditional pathway entry points. The compound induces TCF-dependent transcriptional activity with an EC50 of 0.7 μM (700 nM), establishing it as a potent activator of the canonical Wnt pathway [1] [2] [3]. This activation occurs through direct enhancement of β-catenin stability and nuclear translocation, with dose-dependent effects observed across multiple cellular systems.

The most striking feature of BML-284's mechanism is its ability to promote β-catenin nuclear accumulation in a concentration-dependent manner. At 10 μM concentration, BML-284 increases the percentage of cells exhibiting nuclear or perinuclear β-catenin staining to 43% ± 2%, compared to 12% ± 1% in control conditions [4] [5]. This effect is further enhanced at 20 μM, where 48% ± 5% of cells demonstrate nuclear β-catenin localization [4] [5]. The nuclear translocation of β-catenin represents a critical step in canonical Wnt signaling activation, as it enables the formation of transcriptionally active β-catenin-TCF complexes.

Table 1: BML-284 Canonical Wnt Signaling Modulation Parameters

| Parameter | Value/Response | Control/Baseline | Citation |

|---|---|---|---|

| TCF-dependent transcriptional activity (EC50) | 0.7 μM (700 nM) | Not applicable | [1] [2] [3] |

| β-catenin nuclear translocation (10 μM) | 43% ± 2% of cells | 12% ± 1% of cells | [4] [5] |

| β-catenin nuclear translocation (20 μM) | 48% ± 5% of cells | 12% ± 1% of cells | [4] [5] |

| Axin2 expression upregulation | Significantly increased | Baseline expression | [6] [7] |

| GSK-3β inhibition | No direct inhibition | Not applicable | [2] [7] [4] |

| Wnt pathway activation mechanism | GSK-3β independent | Not applicable | [2] [7] [4] |

| Duration of effect | 24-48 hours | Not applicable | [6] [7] |

| Cellular uptake | Cell-permeable | Not applicable | [1] [2] [3] |

The signaling dynamics of BML-284 demonstrate sustained activation of canonical Wnt signaling, with effects persisting for 24-48 hours following treatment [6] [7]. This prolonged activation enables comprehensive transcriptional reprogramming and sustained cellular responses. The compound's cell-permeable nature facilitates rapid cellular uptake and efficient intracellular distribution, contributing to its robust biological activity [1] [2] [3].

Furthermore, BML-284 significantly upregulates Axin2 expression, a well-established marker and target gene of canonical Wnt signaling activity [6] [7]. This upregulation serves as a reliable indicator of pathway activation and demonstrates the compound's ability to engage the complete canonical Wnt signaling cascade. The sustained increase in Axin2 expression validates the functional significance of BML-284-induced β-catenin nuclear accumulation and TCF-dependent transcriptional activation.

TCF/LEF Transcriptional Activation Mechanisms

The transcriptional activation mechanisms mediated by BML-284 involve complex interactions between β-catenin and TCF/LEF transcription factors, resulting in enhanced binding affinity and stabilized transcriptional complexes. BML-284 promotes the formation of functional β-catenin-TCF complexes through multiple complementary mechanisms that collectively enhance transcriptional output [6] [8] [9].

The compound facilitates β-catenin nuclear accumulation through utilization of endogenous nuclear localization signals, particularly the conserved TNPO1 nuclear localization sequence located in the C-terminal region of β-catenin [10]. This nuclear import mechanism ensures efficient delivery of β-catenin to the nuclear compartment, where it can engage with TCF/LEF transcription factors. The nuclear accumulation occurs in a dose-dependent manner, with concentrations ranging from 0.7-20 μM demonstrating progressive increases in nuclear β-catenin levels [4] [5] [10].

Table 2: TCF/LEF Transcriptional Activation Mechanisms

| Mechanism Component | Effect of BML-284 | Concentration Range | Citation |

|---|---|---|---|

| TCF/LEF transcription factor binding | Enhanced binding affinity | 0.7-10 μM | [6] [8] [9] |

| β-catenin nuclear accumulation | Dose-dependent increase | 0.7-20 μM | [4] [5] [10] |

| β-catenin-TCF complex formation | Stabilized complex formation | 0.7-10 μM | [6] [8] [9] |

| Target gene transcription | Upregulated expression | 0.7-10 μM | [6] [7] [11] |

| Wnt responsive element activation | Increased activity | 0.7-10 μM | [6] [7] [11] |

| Transcriptional co-activator recruitment | Facilitated recruitment | 1-10 μM | [8] [9] |

| Chromatin remodeling | Promoted accessibility | 1-10 μM | [8] [9] |

| Nuclear localization signal utilization | Utilized endogenous NLS | 0.7-10 μM | [10] |

The stabilization of β-catenin-TCF complexes represents a critical mechanism through which BML-284 enhances transcriptional activity. These complexes demonstrate increased stability and prolonged DNA binding, resulting in sustained transcriptional activation of Wnt target genes [6] [8] [9]. The enhanced complex formation occurs across a concentration range of 0.7-10 μM, indicating a broad therapeutic window for optimal transcriptional activation.

BML-284 promotes the activation of Wnt responsive elements through increased transcriptional complex assembly and enhanced chromatin accessibility [6] [7] [11]. This activation results in upregulated expression of multiple Wnt target genes, including Axin2, c-Myc, and Cyclin D1, which collectively contribute to the diverse biological effects of canonical Wnt signaling [6] [7] [11]. The compound facilitates the recruitment of transcriptional co-activators, further amplifying the transcriptional response and ensuring robust gene expression changes [8] [9].

The chromatin remodeling activities promoted by BML-284 enhance the accessibility of Wnt responsive elements to transcriptional machinery, facilitating efficient gene expression [8] [9]. This mechanism ensures that BML-284-induced transcriptional activation can effectively modulate cellular programs and drive biological responses. The compound's ability to promote chromatin accessibility contributes to its sustained effects on gene expression and cellular function.

GSK-3β-Independent Signaling Pathways

A distinguishing feature of BML-284's mechanism of action is its ability to activate canonical Wnt signaling through GSK-3β-independent pathways, setting it apart from conventional Wnt activators that primarily function through GSK-3β inhibition. This unique mechanism provides several advantages, including enhanced specificity, reduced off-target effects, and the ability to selectively activate Wnt signaling without broadly disrupting GSK-3β-dependent cellular processes [2] [7] [4].

BML-284 demonstrates no direct inhibition of GSK-3β kinase activity, yet effectively promotes β-catenin stabilization and nuclear translocation [2] [7] [4]. This apparent paradox is resolved by the compound's ability to bypass the requirement for destruction complex inactivation, instead promoting β-catenin stabilization through alternative mechanisms. The GSK-3β-independent activation allows for selective engagement of canonical Wnt signaling while preserving the integrity of other GSK-3β-regulated pathways.

Table 3: GSK-3β Independent Signaling Pathways

| Pathway Component | BML-284 Effect | Significance | Citation |

|---|---|---|---|

| GSK-3β kinase activity | No direct inhibition | Distinguishes from other Wnt agonists | [2] [7] [4] |

| Destruction complex formation | Bypassed requirement | Unique mechanism of action | [2] [7] [4] |

| Axin stabilization | Independent of Axin | Novel therapeutic target | [2] [7] [4] |

| APC phosphorylation | Independent of APC | Selective pathway activation | [2] [7] [4] |

| β-catenin phosphorylation | Alternative prevention | Reduced off-target effects | [2] [7] [4] |

| Alternative stabilization mechanism | Direct β-catenin stabilization | Enhanced specificity | [2] [7] [4] |

| Non-canonical Wnt signaling | Potential activation | Broader signaling impact | [7] [12] |

| Calcium-dependent pathways | Possible cross-activation | Multi-pathway modulation | [7] [12] |

The bypassing of destruction complex requirements represents a novel mechanism of Wnt pathway activation that circumvents traditional regulatory checkpoints. This mechanism enables BML-284 to activate Wnt signaling even in cellular contexts where the destruction complex remains intact or where GSK-3β activity is preserved [2] [7] [4]. The independence from Axin stabilization and APC phosphorylation further distinguishes BML-284's mechanism from conventional Wnt activators and provides opportunities for selective therapeutic intervention.

The alternative β-catenin stabilization mechanism employed by BML-284 involves direct promotion of β-catenin stability through unknown molecular interactions that prevent degradation without requiring destruction complex inactivation [2] [7] [4]. This mechanism enhances the specificity of Wnt pathway activation and reduces the likelihood of off-target effects associated with broad GSK-3β inhibition. The selective nature of this activation mechanism makes BML-284 a valuable tool for investigating canonical Wnt signaling and developing targeted therapeutic interventions.

The potential for BML-284 to activate non-canonical Wnt signaling pathways alongside canonical signaling represents an additional dimension of its mechanism of action [7] [12]. This multi-pathway modulation capability may contribute to the compound's diverse biological effects and therapeutic potential across multiple disease contexts. The ability to engage both canonical and non-canonical Wnt signaling pathways simultaneously provides opportunities for comprehensive modulation of cellular behavior and tissue function.

Cross-Talk with Non-Canonical Wnt Signaling Components

BML-284's mechanism of action extends beyond canonical Wnt signaling to encompass complex interactions with non-canonical Wnt signaling components, creating a network of cross-talk that amplifies and diversifies the biological effects of the compound. This multi-pathway engagement contributes to the compound's broad therapeutic potential and explains its effectiveness across diverse cellular contexts and disease models [7] [12].

The cross-talk between canonical and non-canonical Wnt signaling pathways mediated by BML-284 involves multiple points of convergence and divergence that collectively shape cellular responses. The compound's ability to potentially activate Wnt5a pathways alongside canonical β-catenin signaling creates opportunities for enhanced cellular migration and altered calcium homeostasis [7] [12]. This dual activation mechanism may contribute to the compound's effects on cellular motility and tissue remodeling processes.

Table 4: Cross-Talk with Non-Canonical Wnt Signaling Components

| Signaling Component | Interaction Type | Functional Outcome | Citation |

|---|---|---|---|

| Wnt5a pathway | Potential activation | Enhanced cellular migration | [7] [12] |

| Calcium signaling | Modulated response | Altered calcium homeostasis | [7] [12] |

| Planar cell polarity | Indirect influence | Modified cell polarity | [7] [12] |

| RhoA/ROCK pathway | Downstream modulation | Cytoskeletal reorganization | [7] [12] |

| JNK signaling | Cross-regulatory | Stress response modulation | [7] [12] |

| Notch pathway interaction | Antagonistic crosstalk | Proliferation-differentiation switch | [13] |

| TGF-β pathway | Convergent signaling | Fibrotic response modulation | [14] [15] |

| Hippo pathway | Regulatory interaction | Growth control integration | [16] |

The modulation of calcium signaling represents a significant aspect of BML-284's cross-talk with non-canonical Wnt pathways. The compound's effects on calcium homeostasis contribute to altered cellular responses and may influence processes such as cell adhesion, migration, and differentiation [7] [12]. This calcium signaling modulation provides additional mechanisms through which BML-284 can influence cellular behavior beyond its direct effects on β-catenin-dependent transcription.

The indirect influence on planar cell polarity pathways demonstrates the compound's ability to modulate complex cellular organization processes that extend beyond traditional Wnt signaling outcomes [7] [12]. This modulation of cell polarity can contribute to altered tissue architecture and cellular alignment, which may be relevant for tissue engineering and regenerative medicine applications. The downstream modulation of RhoA/ROCK pathways further supports the compound's effects on cytoskeletal organization and cellular motility.

The cross-regulatory interactions with JNK signaling pathways highlight the compound's ability to modulate stress response mechanisms and cellular adaptation processes [7] [12]. This cross-talk may contribute to the compound's protective effects in various disease models and its ability to promote cellular survival under stress conditions. The integration of multiple signaling pathways through BML-284 treatment creates a coordinated cellular response that extends beyond individual pathway activation.

The antagonistic crosstalk with Notch signaling pathways represents a particularly significant aspect of BML-284's mechanism, as it contributes to the regulation of proliferation-differentiation switches in various cell types [13]. This interaction provides opportunities for controlling cell fate decisions and tissue development processes. The convergent signaling with TGF-β pathways influences fibrotic responses and tissue remodeling, while regulatory interactions with Hippo pathway components contribute to growth control integration [14] [15] [16].

The comprehensive cross-talk network mediated by BML-284 creates a systems-level modulation of cellular signaling that extends far beyond simple canonical Wnt activation. This multi-pathway engagement explains the compound's diverse biological effects and therapeutic potential across multiple disease contexts. The ability to simultaneously modulate multiple signaling networks while maintaining specificity for Wnt pathway activation represents a unique feature of BML-284's mechanism of action that distinguishes it from other small-molecule Wnt activators.

Purity

XLogP3

Appearance

Storage

Wikipedia

Dates

2: Narcisi R, Arikan OH, Lehmann J, Ten Berge D, van Osch GJ. Differential Effects of Small Molecule WNT Agonists on the Multilineage Differentiation Capacity of Human Mesenchymal Stem Cells. Tissue Eng Part A. 2016 Nov;22(21-22):1264-1273. Epub 2016 Oct 17. PubMed PMID: 27633010.

3: Fukuda Y, Sano O, Kazetani K, Yamamoto K, Iwata H, Matsui J. Tubulin is a molecular target of the Wnt-activating chemical probe. BMC Biochem. 2016 May 20;17(1):9. doi: 10.1186/s12858-016-0066-9. PubMed PMID: 27207629; PubMed Central PMCID: PMC4873989.

4: Wang H, Graves MW 2nd, Zhou H, Gu Z, Lamont RJ, Scott DA. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes. Inflamm Res. 2016 Jan;65(1):61-9. doi: 10.1007/s00011-015-0891-0. Epub 2015 Nov 27. PubMed PMID: 26613980; PubMed Central PMCID: PMC4703520.

5: Denicol AC, Dobbs KB, McLean KM, Carambula SF, Loureiro B, Hansen PJ. Canonical WNT signaling regulates development of bovine embryos to the blastocyst stage. Sci Rep. 2013;3:1266. doi: 10.1038/srep01266. Epub 2013 Feb 12. PubMed PMID: 23405280; PubMed Central PMCID: PMC3569626.